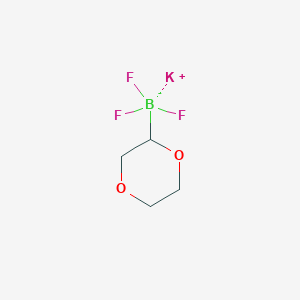
Potassium (1,4-dioxan-2-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1,4-dioxan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C4H7BF3KO2 and a molecular weight of 194. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (1,4-dioxan-2-yl)trifluoroboranuide can be synthesized through the reaction of 1,4-dioxane with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1,4-dioxan-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while reduction can produce simpler boron derivatives .
Applications De Recherche Scientifique
Potassium (1,4-dioxan-2-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which potassium (1,4-dioxan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: A commonly used boron reagent in organic synthesis.
1,4-Dioxane: A solvent and reagent in various chemical reactions.
Potassium borohydride: A reducing agent used in organic and inorganic chemistry.
Uniqueness
Potassium (1,4-dioxan-2-yl)trifluoroboranuide is unique due to its specific structure, which combines the properties of 1,4-dioxane and trifluoroborate. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C4H7BF3KO2 |
|---|---|
Poids moléculaire |
194.00 g/mol |
Nom IUPAC |
potassium;1,4-dioxan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3O2.K/c6-5(7,8)4-3-9-1-2-10-4;/h4H,1-3H2;/q-1;+1 |
Clé InChI |
KGXSFQWBVWCDRV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1COCCO1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



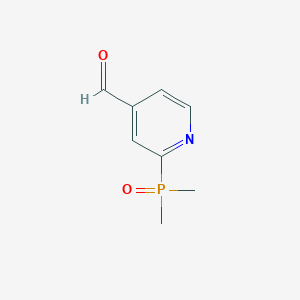
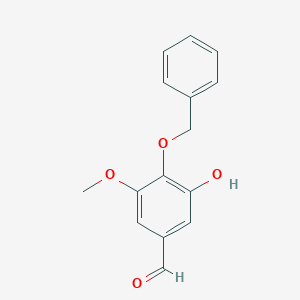
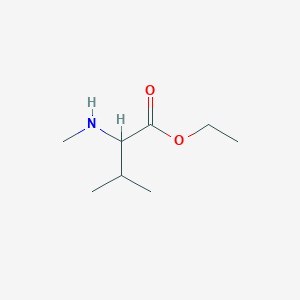
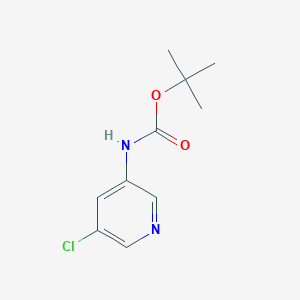

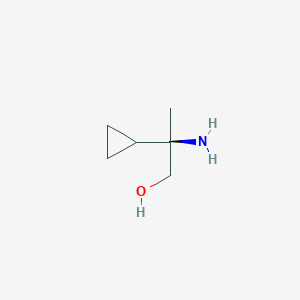
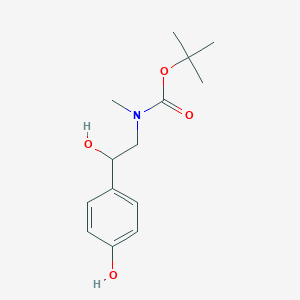

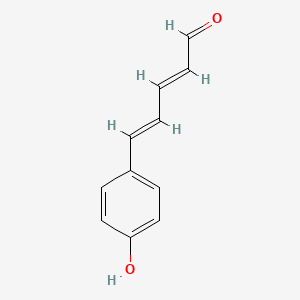

![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)

![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
